The Alchemical Bridge: A Technical Guide to Tert-butyl 4-(indolin-1-YL)piperidine-1-carboxylate
The Alchemical Bridge: A Technical Guide to Tert-butyl 4-(indolin-1-YL)piperidine-1-carboxylate
Abstract
Tert-butyl 4-(indolin-1-YL)piperidine-1-carboxylate, a heterocyclic compound featuring a Boc-protected piperidine ring fused with an indoline moiety, stands as a pivotal intermediate in contemporary medicinal chemistry. Its structural architecture is a common motif in a plethora of biologically active molecules, rendering it a valuable building block for drug discovery and development. This guide provides an in-depth exploration of its chemical properties, a validated synthetic protocol, and its strategic applications in the synthesis of novel therapeutic agents. Designed for researchers, scientists, and drug development professionals, this document aims to be a comprehensive resource, blending established scientific principles with practical, field-proven insights.
Core Chemical and Physical Properties
A thorough understanding of the physicochemical properties of Tert-butyl 4-(indolin-1-YL)piperidine-1-carboxylate is fundamental to its effective application in synthesis and drug design.
Chemical Identity
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Systematic Name: Tert-butyl 4-(2,3-dihydro-1H-indol-1-yl)piperidine-1-carboxylate
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Molecular Weight: 302.41 g/mol [3]
Physicochemical Data
The following table summarizes the key physicochemical properties of Tert-butyl 4-(indolin-1-YL)piperidine-1-carboxylate and its closely related indole analogue, providing a predictive baseline for experimental design.
| Property | Value | Source/Analogue |
| Melting Point | Not explicitly available. | Data for the analogous tert-butyl 4-(1H-indol-3-yl)-piperidine-1-carboxylate can be considered as a reference. |
| Boiling Point | ~460.5 °C (Predicted) | Analogue: tert-butyl 4-(1H-indol-3-yl)-piperidine-1-carboxylate[5] |
| Density | ~1.149 g/cm³ (Predicted) | Analogue: tert-butyl 4-(1H-indol-3-yl)-piperidine-1-carboxylate[5] |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane. | Inferred from typical properties of similar organic compounds. |
Synthesis and Reactivity: A Strategic Overview
The synthesis of Tert-butyl 4-(indolin-1-YL)piperidine-1-carboxylate is a multi-step process that leverages established organic chemistry principles. The primary route involves the reductive amination of N-Boc-4-piperidone with indoline.
Synthetic Pathway
The most direct and industrially scalable synthesis involves a two-step sequence:
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Imine/Enamine Formation: Reaction of N-Boc-4-piperidone with indoline under acidic catalysis to form an intermediate iminium salt or the corresponding enamine.
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Reductive Amination: Subsequent reduction of the intermediate in situ using a suitable reducing agent, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride, to yield the target compound.
This approach is favored due to its high efficiency and the commercial availability of the starting materials.
Caption: Synthetic workflow for Tert-butyl 4-(indolin-1-YL)piperidine-1-carboxylate.
Experimental Protocol: Reductive Amination
Materials:
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N-Boc-4-piperidone
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Indoline
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Sodium triacetoxyborohydride (NaBH(OAc)₃)
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1,2-Dichloroethane (DCE)
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Acetic Acid (glacial)
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Saturated aqueous sodium bicarbonate (NaHCO₃)
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
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Ethyl acetate and hexanes (for chromatography)
Procedure:
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To a solution of N-Boc-4-piperidone (1.0 eq) in 1,2-dichloroethane (DCE), add indoline (1.0-1.2 eq).
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Add a catalytic amount of glacial acetic acid to the mixture.
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Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the iminium intermediate.
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Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
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Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
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Separate the organic layer, and extract the aqueous layer with DCE.
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Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
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Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure Tert-butyl 4-(indolin-1-YL)piperidine-1-carboxylate.
Role in Drug Discovery and Medicinal Chemistry
The indolinylpiperidine scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in compounds targeting the central nervous system (CNS), as well as in antiviral and anticancer agents.[3][6] The presence of the piperidine ring can enhance a molecule's pharmacokinetic properties, such as solubility and membrane permeability, while the indoline moiety provides a versatile platform for further functionalization.[6][7]
Structural Significance
Sources
- 1. tert-Butyl 4-(1H-benzimidazol-2-yl)piperidine-1-carboxylate | C17H23N3O2 | CID 54672426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate | C14H27N3O2 | CID 17750356 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. 1-Boc-4-AP - Wikipedia [en.wikipedia.org]
- 6. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. thieme-connect.de [thieme-connect.de]
